An In-depth Technical Guide to (E)-2-phenylethenesulfonamide: Structure, Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to (E)-2-phenylethenesulfonamide: Structure, Properties, Synthesis, and Biological Significance
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of (E)-2-phenylethenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore a robust synthetic methodology, and discuss its potential biological activities, offering insights for researchers and professionals in drug development.
Introduction and Significance
(E)-2-phenylethenesulfonamide, also known as (E)-β-styrenesulfonamide, belongs to the vinylsulfonamide class of organic compounds. This structure is characterized by a sulfonamide group directly attached to a vinyl moiety, which in turn is substituted with a phenyl group in the trans or (E) configuration. The combination of the phenyl ring, the electrophilic vinyl system, and the versatile sulfonamide functional group makes this molecule a compelling scaffold for investigation.
The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] Concurrently, the stilbene core (of which this molecule is an analogue) is associated with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] The vinylsulfonamide moiety itself can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a strategy increasingly employed in the design of targeted covalent inhibitors. This unique combination of structural features positions (E)-2-phenylethenesulfonamide as a promising starting point for the development of novel therapeutic agents and functional materials.
Chemical Structure and Identification
The unambiguous identification of (E)-2-phenylethenesulfonamide is crucial for any research endeavor. Its structural details are as follows:
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IUPAC Name : (E)-2-phenylethenesulfonamide[4]
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Synonyms : 2-phenylethenesulfonamide, styrene sulfonamide, (E)-styrenesulfonamide, 2-phenylethene-1-sulfonamide[4]
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Molecular Formula : C₈H₉NO₂S[4]
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CAS Number : 4363-41-1[4]
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InChIKey : SHPHBMZZXHFXDF-UHFFFAOYSA-N[4]
Caption: 2D representation of (E)-2-phenylethenesulfonamide connectivity.
Physicochemical Properties
A summary of the key computed and experimental physicochemical properties of (E)-2-phenylethenesulfonamide is presented below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Weight | 183.23 g/mol | [6] |
| Melting Point | 137 °C | [7] |
| Boiling Point (Predicted) | 360.7 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.321 g/cm³ | [7] |
| Flash Point (Predicted) | 171.9 °C | [7] |
| XLogP3-AA (LogP) | 0.9 | [6] |
| Topological Polar Surface Area | 68.5 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
Synthesis Protocol: Horner-Wadsworth-Emmons Approach
The synthesis of vinyl sulfonamides can be achieved through various methods.[8][9][10] A particularly reliable and stereoselective method for generating the (E)-isomer is the Horner-Wadsworth-Emmons (HWE) reaction.[11][12] This approach offers high yields and excellent control over the double bond geometry. Below is a detailed protocol based on this strategy.
Rationale: The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The key reagent, a diphenylphosphorylmethanesulfonamide, provides the sulfonamide moiety and the phosphorus ylide precursor. The use of a base like sodium hydride generates the reactive nucleophilic ylide, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent elimination of the diphenylphosphinate byproduct drives the formation of the alkene. The reaction thermodynamics strongly favor the formation of the more stable (E)-alkene product.[11]
Caption: Synthetic workflow for (E)-2-phenylethenesulfonamide via the HWE reaction.
Experimental Protocol:
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Preparation of the Ylide:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add diphenylphosphorylmethanesulfonamide (1.0 eq).
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Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 0.5 M concentration).
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Cool the solution to 0 °C using an ice bath.
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Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base required to deprotonate the carbon alpha to both the phosphorus and sulfur atoms, forming the reactive ylide. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
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-
Reaction with Benzaldehyde:
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Cool the ylide solution back down to 0 °C.
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Add benzaldehyde (1.05 eq) dropwise via syringe. Causality Note: A slight excess of the aldehyde ensures complete consumption of the more valuable phosphonate reagent. Dropwise addition helps to control the reaction exotherm.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water.
-
Separate the layers. Extract the aqueous layer two more times with EtOAc.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure (E)-2-phenylethenesulfonamide.
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Potential Biological Activities and Mechanisms of Action
While specific biological data for (E)-2-phenylethenesulfonamide is limited in publicly accessible literature, its structural components suggest several avenues for therapeutic application. The sulfonamide moiety is a cornerstone of antibacterial drugs, and the stilbene scaffold is known for diverse bioactivities.[1][3]
Potential Activities:
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Antimicrobial Effects : Many sulfonamide-based drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt folate production, leading to bacteriostasis. It is plausible that (E)-2-phenylethenesulfonamide or its derivatives could exhibit similar activity.
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Anti-inflammatory and Antioxidant Effects : Stilbene derivatives, most notably resveratrol, are known to exert anti-inflammatory and antioxidant effects, partly through the activation of the Nrf2 pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and enzymes. The phenylethene portion of the molecule suggests it may share some of these properties.
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Anticancer Activity : Both sulfonamide and stilbene derivatives have been investigated as anticancer agents.[3][13] Their mechanisms can be diverse, including enzyme inhibition (e.g., carbonic anhydrases, kinases) and induction of apoptosis.
Caption: Putative mechanism of antibacterial action via competitive inhibition of DHPS.
Experimental Workflow: Antimicrobial Susceptibility Testing
To validate the potential antimicrobial activity of (E)-2-phenylethenesulfonamide, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a fundamental first step.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Broth Microdilution MIC Assay
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Preparation:
-
Prepare a stock solution of (E)-2-phenylethenesulfonamide in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells.
-
Perform a two-fold serial dilution of the compound stock solution across the plate to achieve a range of desired final concentrations. Include a positive control (bacteria, no compound) and a negative/sterility control (medium only).
-
-
Inoculation:
-
Prepare a bacterial suspension from an overnight culture, standardized to a 0.5 McFarland turbidity standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Incubation & Analysis:
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
Following incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Safety and Handling
Based on GHS classifications, (E)-2-phenylethenesulfonamide presents the following hazards:
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H302 : Harmful if swallowed.[4]
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H315 : Causes skin irritation.[4]
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H319 : Causes serious eye irritation.[4]
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H335 : May cause respiratory irritation.[4]
Handling Recommendations:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or powder.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
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PubMed. (n.d.). Synthesis of E-aryl ethenesulfonamides: a simple one-pot, two-step procedure from 1-hydroxy-1-arylalkanes. Retrieved from [Link]
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